((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)

Description

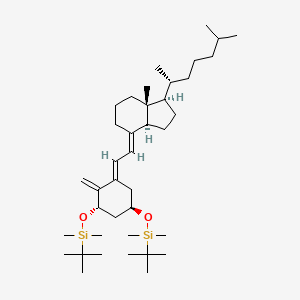

The compound ((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane) is a highly functionalized organic molecule featuring:

- Stereochemical complexity: Multiple stereocenters (1R,3S,E) and a rigid bicyclic indenyl framework .

- Protective groups: Two tert-butyldimethylsilyl (TBS) ethers, enhancing stability against hydrolysis and oxidation .

- Conjugated system: Ethylidene and methylidene groups enabling π-π interactions, relevant in photochemical applications .

- Molecular formula: C40H72O2Si2 (MW: 665.23 g/mol), with a purity >98% as reported by Synthonix, Inc. .

Properties

IUPAC Name |

[(1S,3E,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O2Si2/c1-28(2)18-16-19-29(3)34-23-24-35-31(20-17-25-39(34,35)11)21-22-32-26-33(40-42(12,13)37(5,6)7)27-36(30(32)4)41-43(14,15)38(8,9)10/h21-22,28-29,33-36H,4,16-20,23-27H2,1-3,5-15H3/b31-21+,32-22+/t29-,33-,34-,35+,36+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGPOUVOBLNWHS-YCDCPRPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1,3-bi-TBS-trans-Alfacalcidol is the vitamin D receptor (VDR) . The VDR is a nuclear receptor that mediates the actions of vitamin D3 and its metabolites. It plays a crucial role in calcium homeostasis and bone metabolism.

Mode of Action

1,3-bi-TBS-trans-Alfacalcidol interacts with the VDR, leading to changes in gene expression. In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism.

Biochemical Pathways

1,3-bi-TBS-trans-Alfacalcidol affects the vitamin D3 metabolic pathway. It is converted into its active form by the enzyme 25-hydroxylase in the liver. This active form then exerts its effects in the body, particularly in the kidneys and bones.

Pharmacokinetics

1,3-bi-TBS-trans-Alfacalcidol is a highly pure synthetic derivative of Vitamin D3, which is key for the production of enhanced pharmacokinetically active Vitamin D analogs. .

Result of Action

The interaction of 1,3-bi-TBS-trans-Alfacalcidol with the VDR leads to changes in gene expression that regulate calcium homeostasis and bone metabolism. This results in increased intestinal calcium absorption and improved bone calcium metabolism.

Action Environment

The action, efficacy, and stability of 1,3-bi-TBS-trans-Alfacalcidol can be influenced by various environmental factors. It is recommended to store this compound in a cool and dry environment to retain its integrity and stability.

Biological Activity

The compound ((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane) is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 648.06 g/mol. Its structure includes multiple functional groups such as silane and ether linkages, which may contribute to its biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 648.06 g/mol |

| Functional Groups | Silane, ether |

| Purity | 95% (as per supplier data) |

Research indicates that compounds similar to the one often interact with biological systems through various mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.

Case Study: Anticancer Activity

A study investigated the anticancer properties of structurally related compounds. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15 | Caspase activation |

| Compound B | HeLa (cervical cancer) | 10 | Cell cycle arrest |

Toxicological Profile

Understanding the safety profile is crucial for any biological compound. Initial assessments suggest potential toxicity associated with high doses of silane derivatives:

- Acute Toxicity : May cause irritation upon contact.

- Chronic Exposure Risks : Long-term exposure could lead to respiratory issues.

Safety Data Sheet Highlights

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical differences between the target compound and analogs:

Stability and Reactivity

- Photoreactivity : The conjugated ethylidene-methylene system in the target compound and CAS 112849-17-9 enhances UV absorption, making them candidates for light-driven reactions .

- Steric Effects : Bulkier substituents (e.g., 6-methylheptan-2-yl in the target compound) may hinder nucleophilic attack compared to smaller groups (e.g., cyclopropyl in CAS 112849-17-9) .

Commercial Availability and Pricing

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.